3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYL-4-(PYRROLIDIN-1-YL)QUINOLINE
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Overview
Description
3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYL-4-(PYRROLIDIN-1-YL)QUINOLINE is a complex organic compound that features a quinoline core substituted with a pyrrolidine ring, an ethyl group, and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYL-4-(PYRROLIDIN-1-YL)QUINOLINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinoline core.
Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction, typically using benzenesulfonyl chloride in the presence of a base.
Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYL-4-(PYRROLIDIN-1-YL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring and the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxides, while reduction can yield partially or fully reduced quinoline derivatives.
Scientific Research Applications
3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYL-4-(PYRROLIDIN-1-YL)QUINOLINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in organic electronic materials due to its unique electronic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYL-4-(PYRROLIDIN-1-YL)QUINOLINE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function, while the pyrrolidine ring can interact with proteins, affecting their activity. The benzenesulfonyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-DIMETHYLBENZENESULFONYL)-6-METHOXY-4-(PYRROLIDIN-1-YL)QUINOLINE
- 3-(3,4-DIMETHYLBENZENESULFONYL)-6-CHLORO-4-(PYRROLIDIN-1-YL)QUINOLINE
Uniqueness
3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYL-4-(PYRROLIDIN-1-YL)QUINOLINE is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The combination of the quinoline core with the pyrrolidine ring and the benzenesulfonyl group also provides a unique scaffold for further functionalization and study.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-ethyl-4-pyrrolidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-4-18-8-10-21-20(14-18)23(25-11-5-6-12-25)22(15-24-21)28(26,27)19-9-7-16(2)17(3)13-19/h7-10,13-15H,4-6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQJGRPBADURDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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